molecular formula C12H16F2N2O B12081134 N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B12081134
M. Wt: 242.26 g/mol
InChI Key: HCEGWYOBLYBYFH-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]piperidin-4-amine typically involves the reaction of 4-(difluoromethoxy)aniline with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)phenyl]piperidin-4-amine
  • N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
  • N-[4-(chloromethoxy)phenyl]piperidin-4-amine

Uniqueness

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C12H16F2N2O

Molecular Weight

242.26 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]piperidin-4-amine

InChI

InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10,12,15-16H,5-8H2

InChI Key

HCEGWYOBLYBYFH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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